THS-044
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THS-044 involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with morpholine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 2-nitro-4-(trifluoromethyl)aniline and morpholine.
Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions, to facilitate the formation of N-[2-Nitro-4-(Trifluoromethyl)phenyl]morpholin-4-Amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: Using larger quantities of starting materials and solvents.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
THS-044 undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Major Products
Reduction: The major product is N-[2-Amino-4-(Trifluoromethyl)phenyl]morpholin-4-Amine.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
THS-044 has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer for hypoxia-inducible factor 2 alpha PAS-B folded state, aiding in the study of protein-ligand interactions.
Biology: Helps in understanding the role of hypoxia-inducible factors in cellular processes.
Medicine: Potential therapeutic applications in diseases where hypoxia-inducible factor 2 plays a role, such as cancer
Industry: Utilized in the development of new drugs targeting hypoxia-inducible factors
Mechanism of Action
THS-044 exerts its effects by binding to the hypoxia-inducible factor 2 alpha PAS-B domain. This binding stabilizes the folded state of the protein, preventing its degradation. The molecular targets include the hypoxia-inducible factor 2 alpha protein, and the pathways involved are those regulating hypoxia-inducible factor 2 activity .
Comparison with Similar Compounds
Similar Compounds
BAY 87-2243: Another hypoxia-inducible factor inhibitor.
Acetylarenobufagin: A steroidal hypoxia-inducible factor-1 modulator.
ENMD-1198: A 2-methoxyestradiol analog with antiproliferative activity.
Uniqueness of THS-044
This compound is unique in its specific binding and stabilization of the hypoxia-inducible factor 2 alpha PAS-B domain. This specificity makes it a valuable tool in studying hypoxia-inducible factor 2-related pathways and developing targeted therapies .
Properties
IUPAC Name |
N-[2-nitro-4-(trifluoromethyl)phenyl]morpholin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O3/c12-11(13,14)8-1-2-9(10(7-8)17(18)19)15-16-3-5-20-6-4-16/h1-2,7,15H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPDNGHJBHPAKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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